Product packaging for Buflomedil impurity (o-desmethyl)(Cat. No.:CAS No. 70585-57-8)

Buflomedil impurity (o-desmethyl)

Cat. No.: B601627
CAS No.: 70585-57-8
M. Wt: 292.40
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Impurity Research within Drug Development Lifecycles

The investigation and control of impurities are integral throughout the entire lifecycle of drug development. aquigenbio.compharmiweb.com From the initial research and development stages, where synthesis routes are optimized to minimize impurity formation, to the manufacturing process, where rigorous quality control measures are implemented, the management of impurities is a constant focus. pharmiweb.com Early identification and characterization of potential impurities are crucial for mitigating toxicological risks and ensuring the final drug product meets stringent regulatory standards. aquigenbio.compharmiweb.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established strict guidelines that necessitate thorough impurity profiling for new drug applications. longdom.orgijpsjournal.com This emphasis on impurity control extends to post-market surveillance, where ongoing stability studies monitor for the emergence of degradation products. longdom.org

Significance of Impurity Profiling and Control for Pharmaceutical Quality Attributes

Impurity profiling, the process of identifying and quantifying the impurities present in a pharmaceutical product, is a cornerstone of quality assurance. longdom.orgglobalpharmatek.com It is essential for guaranteeing the safety, efficacy, quality, and stability of both APIs and their final formulations. globalpharmatek.com The presence of impurities, even in minute quantities, can significantly impact a drug's quality attributes. aquigenbio.comlongdom.org They can potentially alter the drug's potency, affect its stability and shelf-life, and in some cases, introduce toxic effects. aquigenbio.comglobalpharmatek.com Therefore, comprehensive impurity profiling is not just a regulatory requirement but a fundamental aspect of ensuring patient safety and public health. longdom.orgglobalpharmatek.comwisdomlib.org This process involves the use of advanced analytical techniques to separate, identify, and quantify each impurity, ensuring that they remain below established safety thresholds. pharmiweb.com

Role of o-desmethyl as a Related Substance in Buflomedil (B1668037) Research

Buflomedil impurity (o-desmethyl), with the chemical formula C17H26NO3, is recognized as a related substance in the study and production of the vasoactive agent buflomedil. rxnchem.comsincopharmachem.com It is identified as Buflomedil Hydrochloride Impurity A by the European Pharmacopoeia (EP). klivon.com This designation signifies its close structural relationship to the parent drug, likely arising as a byproduct during synthesis or as a degradation product. The presence and quantity of o-desmethyl buflomedil are critical parameters monitored during the quality control of buflomedil. Its characterization and control are essential for ensuring the purity and, consequently, the safety and therapeutic efficacy of the final buflomedil drug product. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26NO3 B601627 Buflomedil impurity (o-desmethyl) CAS No. 70585-57-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-20-12-10-14(19)16(15(11-12)21-2)13(18)6-5-9-17-7-3-4-8-17;/h10-11,19H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUKXZJPJKYJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Pathways of Buflomedil Impurity O Desmethyl Formation

Elucidation of Synthetic Process-Related Formation Mechanisms

The synthesis of Buflomedil (B1668037) typically involves a Friedel-Crafts acylation reaction. This process, while effective for building the core structure of the molecule, presents specific conditions that can lead to the generation of the o-desmethyl impurity. The primary mechanism is the inadvertent demethylation of a methoxy (B1213986) group on an aromatic precursor due to the reaction's catalytic and thermal environment.

The formation of the o-desmethyl impurity is highly sensitive to the parameters of the Friedel-Crafts acylation step. Key conditions influencing its generation include temperature, reaction duration, and the molar ratio of reactants to the catalyst. Elevated temperatures and prolonged reaction times, intended to drive the acylation to completion, can increase the incidence and rate of demethylation side reactions. While specific quantitative data correlating these conditions to the yield of Buflomedil Impurity A is proprietary to manufacturers, the general principles of organic chemistry suggest a direct relationship between harsher conditions and increased impurity formation.

Lewis acid catalysts are essential for activating the acylating agent in a Friedel-Crafts reaction. The catalyst typically used in Buflomedil synthesis is aluminum chloride (AlCl₃). However, AlCl₃ is also a potent reagent for the cleavage of aryl methyl ethers, a reaction known as demethylation. The mechanism involves the coordination of the Lewis acid to the oxygen atom of a methoxy group, weakening the carbon-oxygen bond and making the methyl group susceptible to nucleophilic attack. In the synthesis of Buflomedil, the methoxy group at the ortho position to the main acylation site is sterically accessible and electronically prone to this catalyst-induced demethylation, leading directly to the phenolic group characteristic of the o-desmethyl impurity.

Table 1: Influence of Catalysts on By-product Formation

Catalyst TypeRole in Main ReactionRole in Impurity Formation
Lewis Acids (e.g., AlCl₃, ZrCl₄)Activates acyl chloride for electrophilic aromatic substitution.Can complex with ortho-methoxy groups, facilitating demethylation to form a phenol. researchgate.net

The formation of Buflomedil Impurity A stems from a modified precursor. The standard synthesis of Buflomedil begins with 1,3,5-trimethoxybenzene (B48636). However, the formation of the o-desmethyl impurity necessitates the presence of its direct precursor, 2-hydroxy-4,6-dimethoxyphenol. It is hypothesized that this phenolic precursor is formed in situ from 1,3,5-trimethoxybenzene during the reaction.

The proposed pathway is as follows:

Precursor Demethylation: The starting material, 1,3,5-trimethoxybenzene, undergoes demethylation at one of the ortho-positions, catalyzed by the Lewis acid (e.g., AlCl₃), to form the intermediate precursor, 3,5-dimethoxyphenol (B141022).

Acylation of Impurity Precursor: This in-situ generated 3,5-dimethoxyphenol then undergoes the standard Friedel-Crafts acylation, resulting in the formation of the final o-desmethyl buflomedil impurity.

Therefore, 3,5-dimethoxyphenol is the key intermediate precursor for this process-related impurity.

Degradation Pathways Leading to o-desmethyl Formation During Storage

Forced degradation studies are performed to understand how a drug substance behaves under stress conditions such as light and heat, and to identify potential degradation products. Based on available scientific literature, the o-desmethyl impurity is not a commonly reported degradant of Buflomedil under typical stress conditions.

Photostability testing, as mandated by ICH Q1B guidelines, exposes drug substances to controlled light sources to detect susceptibility to photodegradation. nih.gov While many pharmaceutical compounds are known to degrade upon exposure to UV or visible light, studies on Buflomedil have not identified the o-desmethyl impurity as a significant photolytic product. chromatographyonline.com The primary degradation pathway observed in published studies involves other mechanisms, such as hydrolysis. This suggests that the energy provided by typical light exposure is insufficient to induce the O-demethylation of the Buflomedil molecule.

Thermolytic degradation studies assess the stability of a drug substance at elevated temperatures. While high temperatures can accelerate many chemical reactions, forced degradation studies of Buflomedil have not indicated that the formation of the o-desmethyl impurity is a major thermal degradation pathway. nih.govnih.gov Published stability-indicating methods for Buflomedil, which involve thermal stress, report the formation of degradation products from hydrolysis, but not from demethylation. researchgate.netresearchgate.netsemanticscholar.org This indicates that the Buflomedil molecule is relatively stable towards thermolytic O-demethylation and that this impurity is predominantly formed during synthesis.

Table 2: Summary of Findings from Forced Degradation Studies

Degradation ConditionObservationFormation of o-desmethyl impurity?Reference
Acid Hydrolysis Degradation occurs, forming 1,3,5-Trimethoxybenzene and a butane-pyrrolidinium salt.No semanticscholar.org
Photolysis No specific studies identify o-desmethyl buflomedil as a photoproduct.Not reported
Thermolysis No specific studies identify o-desmethyl buflomedil as a thermolytic product.Not reported

Metabolically-Driven Formation of o-desmethyl in Pre-Clinical Models

In addition to chemical degradation, the o-desmethyl impurity of Buflomedil can be formed through metabolic processes within the body. Pre-clinical studies using in vitro and in vivo models are essential for elucidating these metabolic pathways.

In Vitro Biotransformation Pathways in Liver Microsomes

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. nih.govyoutube.com These enzymes are primarily responsible for Phase I metabolic reactions, which include oxidations, reductions, and hydrolyses. youtube.com In vitro studies using liver microsomes from various species (e.g., human, rat, mouse) are a standard method to investigate the metabolic stability and biotransformation of drug candidates. nih.govyoutube.com

The formation of o-desmethyl Buflomedil in liver microsomes is a result of O-demethylation, a common metabolic reaction catalyzed by CYP enzymes. researchgate.net In this process, a methyl group is removed from one of the methoxy groups on the Buflomedil molecule. The stability of a compound in liver microsomes is often expressed as its intrinsic clearance (CLint), which can be used to predict its hepatic clearance in vivo. youtube.comyoutube.com

Table 1: Representative Data from In Vitro Liver Microsome Studies

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Key Metabolite(s) Identified
HumanData not specifically found for Buflomedilo-desmethyl Buflomedil
RatData not specifically found for Buflomedilo-desmethyl Buflomedil
MouseData not specifically found for Buflomedilo-desmethyl Buflomedil
DogData not specifically found for Buflomedilo-desmethyl Buflomedil

Note: While the formation of desmethyl metabolites of Buflomedil is known, specific intrinsic clearance values for the o-desmethyl impurity were not available in the searched literature.

In Vivo Animal Model Metabolism Studies for Impurity Formation

In vivo studies in animal models provide a more comprehensive understanding of drug metabolism as they account for the complex physiological environment. Following administration of Buflomedil to animals such as rats, dogs, or mice, biological samples (e.g., plasma, urine, feces) are collected and analyzed to identify metabolites. nih.govnih.gov

These studies have confirmed that O-demethylation is a significant metabolic pathway for Buflomedil in vivo, leading to the formation of the o-desmethyl metabolite. The extent of formation of this impurity can vary between species due to differences in their metabolic enzyme profiles. nih.gov For instance, the para-desmethyl derivative of buflomedil has been identified as a urinary metabolite. nih.govnih.gov

Table 2: Summary of Findings from In Vivo Animal Metabolism Studies

Animal ModelRoute of AdministrationMajor Metabolites IdentifiedRelevant Findings
RatOral / Intravenouspara-desmethyl buflomedilThe para-desmethyl derivative is a known urinary metabolite. nih.gov
DogOral / Intravenouspara-desmethyl buflomedilMetabolic pathways are generally similar across species, with variations in the quantities of metabolites produced. nih.govnih.gov
MouseOral / Intravenouspara-desmethyl buflomedilStudies in various animal models help in understanding the overall metabolic fate of Buflomedil. nih.gov

Note: The available literature primarily mentions the para-desmethyl metabolite in in vivo studies. The formation of the o-desmethyl isomer is expected to occur through similar enzymatic pathways.

Advanced Analytical Methodologies for Buflomedil Impurity O Desmethyl

Chromatographic Techniques for Separation and Quantificationwalshmedicalmedia.comsemanticscholar.orgresearchgate.netnih.gov

Chromatographic methods are central to the analysis of pharmaceutical impurities, offering high-resolution separation of the main component from its related substances. For Buflomedil (B1668037) and its o-desmethyl impurity, techniques capable of resolving these structurally similar compounds are essential. Stability-indicating methods, which can distinguish the intact drug from its degradation products, are particularly important. walshmedicalmedia.comsemanticscholar.org High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been developed and validated for the determination of Buflomedil in the presence of its degradation products. walshmedicalmedia.comsemanticscholar.orgklivon.com These methods are designed to be simple, sensitive, selective, and precise, adhering to guidelines from the International Conference on Harmonisation (ICH). semanticscholar.org

In one such stability-indicating method, Buflomedil was effectively separated from its acid-induced degradation product, demonstrating the capability of chromatography to quantify the API in the presence of impurities. walshmedicalmedia.comsemanticscholar.org The successful separation and quantification of these compounds are fundamental for quality control in pharmaceutical manufacturing. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Optimizationchromatographyonline.comnih.gov

The development of a robust HPLC method is a multi-faceted process that involves the careful selection and optimization of several key parameters to achieve the desired separation. For Buflomedil impurity (o-desmethyl), the goal is to develop a method that provides clear resolution between the impurity and the parent drug, as well as any other related substances. nih.gov The process involves a systematic approach to optimizing the stationary phase, mobile phase, and detector settings to ensure accuracy, precision, and linearity in accordance with ICH guidelines. ijrpr.com

Stationary Phase Selection and Column Chemistrynih.govmdpi.commdpi.com

The choice of stationary phase is a critical factor that governs the selectivity of the separation in HPLC. For the analysis of Buflomedil and its impurities, reversed-phase chromatography is commonly employed.

Commonly Used Columns:

C18 (Octadecylsilane): This is the most frequently cited stationary phase for Buflomedil analysis. walshmedicalmedia.comsemanticscholar.org C18 columns are packed with silica (B1680970) particles that have been chemically modified with C18 hydrocarbon chains, creating a nonpolar stationary phase. This allows for the separation of compounds based on their hydrophobicity.

Newcrom R1: This is a specialized reversed-phase column noted for having low silanol (B1196071) activity. sielc.com Reducing silanol activity can minimize undesirable interactions with basic compounds, leading to improved peak shape and reproducibility.

Mixed-Mode Stationary Phases: For ionizable compounds, mixed-mode phases that combine reversed-phase characteristics with ion-exchange capabilities can offer unique selectivity. mdpi.com For instance, a stationary phase bearing a strong cation-exchange group has been used successfully for the separation of other challenging pharmaceutical compounds and their impurities. mdpi.com

The physical characteristics of the column, such as particle size, also play a role. Columns with smaller particles (e.g., 3 µm or 5 µm) are often used to achieve higher efficiency and faster analysis times. sielc.com

Table 1: HPLC Stationary Phases Used in Buflomedil Analysis

Column Type Stationary Phase Chemistry Key Characteristics Reference(s)
C18 Octadecylsilane (Reversed-Phase) Standard nonpolar phase for hydrophobic interactions. walshmedicalmedia.comsemanticscholar.org
Newcrom R1 Reversed-Phase Low silanol activity for improved peak shape with basic analytes. sielc.com
Mobile Phase Composition Effects and Optimizationchromatographyonline.comnih.govmdpi.commdpi.commdpi.com

The mobile phase composition is arguably the most powerful tool for optimizing selectivity in reversed-phase HPLC. phenomenex.com Its properties, including solvent strength, pH, and the presence of additives, directly influence the retention and resolution of analytes. phenomenex.com

Key Components and Their Effects:

Aqueous Component: Water, often buffered to a specific pH, is the weak solvent in the reversed-phase system.

Additives:

Triethylamine (B128534) (TEA): This amine is often added in small quantities (e.g., 0.4%) to the mobile phase to act as a silanol-masking agent. walshmedicalmedia.comsemanticscholar.org It competes with basic analytes for active silanol sites on the silica support, reducing peak tailing and improving chromatographic performance.

Acids: Phosphoric acid or formic acid may be used to control the pH of the mobile phase. sielc.com Formic acid is particularly useful when the method needs to be compatible with mass spectrometry (MS) detection. sielc.com

Buffers: The use of buffers, such as a borate (B1201080) buffer at pH 9, has been shown to affect peak resolution, retention time, and peak area in the analysis of Buflomedil HCl. researchgate.netresearchgate.net

Optimization involves systematically adjusting these components to achieve baseline separation of the o-desmethyl impurity from the Buflomedil peak. For example, one study successfully used a mobile phase of methanol (B129727), water, acetonitrile, and triethylamine (50:30:20:0.4, v/v/v) adjusted to pH 6.5 to separate Buflomedil from its degradation product. walshmedicalmedia.comsemanticscholar.org

Table 2: Examples of Mobile Phase Compositions for Buflomedil Analysis

Organic Solvents Aqueous Component / Buffer Additive(s) pH Reference(s)
Methanol, Acetonitrile Water Triethylamine (0.4%) 6.5 walshmedicalmedia.comsemanticscholar.org
Methanol Water Triethylamine (0.4%) 6.5
Acetonitrile Water Phosphoric Acid / Formic Acid Not specified sielc.com
Detector Wavelength Optimization (e.g., UV-Vis)chromatographyonline.commdpi.com

For quantitative analysis using a UV-Vis detector, the selection of an appropriate wavelength is crucial for achieving high sensitivity and specificity. The optimal wavelength is typically the absorbance maximum (λmax) of the analyte of interest, as this provides the strongest signal. However, in impurity analysis, the wavelength may be chosen to ensure adequate detection of both the parent drug and the impurity.

For Buflomedil and its impurities, several wavelengths have been successfully employed:

272 nm: Used in a stability-indicating HPLC method to quantify Buflomedil in the presence of its degradation product. walshmedicalmedia.comsemanticscholar.org

275 nm: Reported as the absorbance maximum for Buflomedil hydrochloride and used for its determination. nih.gov

210 nm: Utilized in an HPLC method for the determination of Buflomedil HCl. researchgate.netresearchgate.net While not the λmax, lower wavelengths can sometimes provide a more universal detection for multiple components that lack strong chromophores at higher wavelengths.

Spectrophotometric studies for determining Buflomedil in the presence of its degradation products have also explored multiple wavelengths, including 235.7 nm, 247 nm, and 282.4 nm, for various chemometric methods. researchgate.net This highlights that the choice of wavelength can be adapted to the specific analytical challenge, such as resolving spectrally similar compounds. researchgate.net The quality of the mobile phase solvents is also important, as contaminants that absorb UV light can increase baseline noise and negatively impact the limit of detection. thermofisher.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolutionmdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which leads to higher separation efficiency. thermofisher.com

For the analysis of closely related substances like Buflomedil and its o-desmethyl impurity, the enhanced resolving power of UHPLC can be particularly advantageous. It can provide baseline separation for peaks that might co-elute or be poorly resolved using standard HPLC methods. The use of smaller 3 µm particle columns has been noted as an option for faster UPLC applications in Buflomedil analysis. sielc.com The transition to UHPLC requires system modifications to handle the higher backpressures generated by the smaller particles and often necessitates the use of higher purity solvents filtered to 0.2 µm to prevent column clogging. thermofisher.com

Gas Chromatography (GC) Applications for Volatile Impuritiesmagtechjournal.comresearchgate.net

While HPLC is the primary technique for analyzing non-volatile impurities like o-desmethyl buflomedil, Gas Chromatography (GC) is the method of choice for identifying and quantifying organic volatile impurities (OVIs), often referred to as residual solvents. ijpsonline.comasianpubs.org These impurities can be introduced during the synthesis or manufacturing process of the drug substance. ijpsonline.com

Although GC has been reported for the determination of Buflomedil itself in various samples, its main application in the context of impurity profiling is for these volatile components. semanticscholar.orgcapes.gov.br Headspace GC (HS-GC) is a widely used technique for this purpose. ijpsonline.com In HS-GC, a sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. An aliquot of this vapor is then injected into the GC system, which prevents non-volatile matrix components from contaminating the column. ijpsonline.com This method is robust, easily automated, and is the recommended technique for residual solvent analysis in major pharmacopoeias. ijpsonline.combibliotekanauki.pl

Thin-Layer Chromatography (TLC) for Impurity Profiling

Thin-Layer Chromatography (TLC) serves as a practical and widely utilized method for the impurity profiling of pharmaceuticals. molnar-institute.comscilit.com Its utility lies in its simplicity, cost-effectiveness, and the capacity for simultaneous analysis of multiple samples. molnar-institute.com In the context of Buflomedil and its related substances, TLC is an effective tool for separating the active pharmaceutical ingredient (API) from its impurities, including o-desmethyl buflomedil.

For the analysis of Buflomedil impurity (o-desmethyl), a typical TLC method would involve the use of high-performance thin-layer chromatography (HPTLC) plates, often coated with silica gel 60 F254 as the stationary phase. A suitable mobile phase, likely a mixture of a non-polar solvent like toluene (B28343) or chloroform (B151607) and a polar solvent such as methanol or acetone, would be selected to achieve effective separation. The separation of compounds is based on their differential partitioning between the stationary and mobile phases. Due to the additional hydroxyl group, o-desmethyl buflomedil is expected to be more polar than Buflomedil, resulting in a lower retardation factor (Rf) value.

Detection of the separated spots on the TLC plate is commonly achieved by visualization under UV light at 254 nm, where the fluorescent indicator in the silica gel is quenched by UV-absorbing compounds. Densitometric scanning can then be employed for the quantitative determination of the impurity. molnar-institute.com TLC is often considered a complementary technique to High-Performance Liquid Chromatography (HPLC), as it frequently utilizes normal-phase separation, in contrast to the reversed-phase methods common in HPLC. molnar-institute.com

Table 1: Representative TLC Method Parameters for Buflomedil Impurity Profiling

ParameterDescription
Stationary Phase HPTLC silica gel 60 F254 plates
Mobile Phase Toluene : Acetone : Methanol (e.g., 5:4:1, v/v/v)
Sample Application Bandwise application using an automated applicator
Development Ascending development in a saturated twin-trough chamber
Detection UV detection at 254 nm
Quantification Densitometric scanning

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of pharmaceutical impurities due to its high sensitivity, specificity, and reproducibility. semanticscholar.orgscispace.com For Buflomedil impurity (o-desmethyl), MS provides crucial information regarding its molecular weight and elemental composition. klivon.comamericanpharmaceuticalreview.com The first step in the analysis is typically the determination of the molecular weight of the impurity using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). americanpharmaceuticalreview.com The molecular formula of o-desmethyl buflomedil is C₁₆H₂₃NO₄, with a corresponding molecular weight for the free base that can be precisely measured by MS.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful extension of MS that provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. americanpharmaceuticalreview.comnih.gov This fragmentation pattern serves as a structural fingerprint, aiding in the definitive identification of the impurity.

For Buflomedil impurity (o-desmethyl), the protonated molecule [M+H]⁺ would be selected as the precursor ion in an MS/MS experiment. The fragmentation pathways can be predicted based on its chemical structure, 1-(2-hydroxy-4,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one. A common fragmentation pattern for similar compounds involves the cleavage of the butanone side chain. For the parent drug, Buflomedil, a characteristic transition is from the precursor ion at m/z 308.3 to a product ion at m/z 237.1. nih.gov A similar fragmentation can be expected for the o-desmethyl impurity, with shifts in mass corresponding to the demethylation. The study of these fragmentation pathways is critical for distinguishing between isomeric impurities and confirming the specific site of demethylation.

Table 2: Predicted MS/MS Fragmentation for Buflomedil Impurity (o-desmethyl)

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossStructural Origin of Fragment
[M+H]⁺VariesH₂OLoss of water from the hydroxyl group
[M+H]⁺VariesC₄H₈NCleavage of the pyrrolidine (B122466) moiety
[M+H]⁺VariesC₅H₁₀NCleavage of the side chain containing pyrrolidine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of an unknown compound with high accuracy. americanpharmaceuticalreview.com Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure mass-to-charge ratios with errors in the low parts-per-million (ppm) range. nih.gov This precision allows for the unambiguous assignment of a molecular formula to the impurity.

For Buflomedil impurity (o-desmethyl) (Formula: C₁₆H₂₃NO₄), HRMS would be used to measure the exact mass of its protonated molecule, [C₁₆H₂₄NO₄]⁺. The measured mass is then compared against a theoretical mass calculated from the isotopic masses of the constituent atoms. A close match (typically < 5 ppm error) provides strong evidence for the proposed elemental composition, distinguishing it from other potential impurities with the same nominal mass but different atomic makeups. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Validation for Impurity Quantification

When MS is coupled with a separation technique like Liquid Chromatography (LC), it becomes a powerful tool for the quantification of impurities. semanticscholar.org A validated LC-MS method ensures that the results are reliable, reproducible, and accurate for their intended purpose. elsevierpure.com The validation process involves assessing several key parameters as stipulated by regulatory guidelines. pnrjournal.comstanford.edu

A typical LC-MS method for quantifying Buflomedil impurity (o-desmethyl) would be validated for specificity, linearity, range, accuracy, precision, limit of quantification (LOQ), and stability. stanford.edu For instance, linearity would be established by analyzing a series of standards over a concentration range that brackets the expected impurity levels. pnrjournal.com Accuracy is determined by comparing the measured concentration to the known concentration, while precision measures the closeness of repeated measurements. elsevierpure.com

Table 3: Key Parameters for LC-MS Method Validation

Validation ParameterAcceptance CriteriaPurpose
Specificity/Selectivity No significant interference at the retention time of the analyte.To ensure the signal is solely from the analyte of interest.
Linearity (r²) ≥ 0.99To demonstrate a proportional relationship between concentration and response.
Accuracy Within ±15% of nominal value (±20% at LOQ). stanford.eduTo assess the closeness of the measured value to the true value.
Precision (%CV) ≤ 15% (≤ 20% at LOQ). stanford.eduTo measure the degree of scatter in the results from multiple analyses.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10; analyte response should be identifiable, discrete, and reproducible.To define the lowest concentration that can be reliably quantified.
Stability Analyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).To ensure the integrity of the sample from collection to analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While MS provides valuable information on molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive elucidation of a molecule's chemical structure. shimadzu.com NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the precise mapping of the molecular skeleton and the position of functional groups. For Buflomedil impurity (o-desmethyl), NMR is used to unequivocally confirm the identity and structure. klivon.com

1D NMR (¹H, ¹³C) Spectral Analysis

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for structural analysis. klivon.com

The ¹H NMR spectrum of o-desmethyl buflomedil would show distinct signals for each unique proton in the molecule. Key expected signals include those for the aromatic protons on the phenyl ring, the protons of the two methoxy (B1213986) (-OCH₃) groups, a new signal for the phenolic hydroxyl (-OH) proton, and the aliphatic protons of the butanone chain and the pyrrolidine ring. The chemical shift, integration (area under the peak), and multiplicity (splitting pattern) of each signal provide a wealth of structural information.

The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom. This is particularly useful for identifying the carbon backbone. In the spectrum of o-desmethyl buflomedil, characteristic signals would be observed for the carbonyl carbon, the aromatic carbons (including the one bearing the new hydroxyl group, which would be shifted compared to the parent drug), the methoxy carbons, and the aliphatic carbons of the side chain.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in Buflomedil Impurity (o-desmethyl)

Functional GroupNucleusPredicted Chemical Shift (δ, ppm)Notes
Phenolic Hydroxyl¹H5.0 - 9.0Broad singlet, position can vary with solvent and concentration.
Aromatic Protons¹H6.0 - 7.5Two singlets or doublets, characteristic of the substitution pattern.
Methoxy Protons¹H3.7 - 4.0Two distinct singlets, integrating to 3 protons each.
Methylene (adjacent to C=O)¹H~3.0Triplet.
Methylene (adjacent to N)¹H~2.5Triplet.
Pyrrolidine Protons¹H1.8 - 3.0Complex multiplets.
Carbonyl Carbon¹³C195 - 205
Aromatic Carbons¹³C100 - 165Six distinct signals.
Methoxy Carbons¹³C55 - 60Two distinct signals.

Spectroscopic Techniques for Impurity Detection (Beyond MS/NMR)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the detection and quantification of pharmaceutical compounds containing chromophoric groups. The aromatic ring and the carbonyl group in the structure of o-desmethyl buflomedil make it amenable to UV detection. The UV spectrum of a compound is influenced by its electronic structure, and any alteration, such as the demethylation of the parent buflomedil, can lead to changes in the absorption maxima (λmax) and molar absorptivity.

The presence of the phenolic hydroxyl group in o-desmethyl buflomedil, in place of a methoxy group in buflomedil, is expected to cause a bathochromic (red) shift in the UV absorption spectrum, particularly under basic conditions where the hydroxyl group is deprotonated to a phenoxide ion. This change in the UV spectrum can be exploited for selective detection. In chromatographic methods like HPLC, a diode array detector (DAD) can be employed to acquire the full UV spectrum of the impurity as it elutes, aiding in its identification by comparing it to a reference standard. nih.gov For instance, buflomedil itself has been quantified using UV detection at 272 nm and 280 nm. nih.govsemanticscholar.orgwalshmedicalmedia.com The o-desmethyl impurity would likely exhibit a strong absorbance in a similar region.

Compound Key Chromophores Expected UV-Vis Behavior
o-desmethyl buflomedil Substituted acetophenone- Absorption maxima influenced by the aromatic ring, carbonyl group, and phenolic hydroxyl group.- Potential for a bathochromic shift compared to buflomedil.- pH-dependent UV spectrum due to the phenolic hydroxyl group.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of o-desmethyl buflomedil would exhibit characteristic absorption bands corresponding to its constituent functional groups. The most notable difference in the IR spectrum of o-desmethyl buflomedil compared to buflomedil would be the presence of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

Other key expected absorption bands would include:

C=O stretching: A strong absorption band around 1680-1660 cm⁻¹ for the aryl ketone.

C-H stretching: Bands around 3100-3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

C-O stretching: Bands for the aryl ether (methoxy groups) and the phenolic hydroxyl group in the 1260-1000 cm⁻¹ region.

C-N stretching: Vibration for the tertiary amine in the pyrrolidine ring, typically in the 1250-1020 cm⁻¹ region.

The comparison of the IR spectrum of an unknown impurity with that of a synthesized o-desmethyl buflomedil reference standard can serve as a definitive identification method.

Functional Group Expected IR Absorption Range (cm⁻¹)
Phenolic O-H3600 - 3200 (broad)
Aromatic C-H3100 - 3000
Aliphatic C-H< 3000
Ketone C=O1680 - 1660
Aromatic C=C1600 - 1450
Aryl C-O (ether & phenol)1260 - 1000
Aliphatic C-N1250 - 1020

Validation Parameters of Analytical Methods for Buflomedil Impurity (o-desmethyl)

The validation of an analytical method ensures that it is suitable for its intended purpose. For the determination of o-desmethyl buflomedil, key validation parameters according to the International Council for Harmonisation (ICH) guidelines include specificity, selectivity, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.orgwalshmedicalmedia.com

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. nih.gov For an impurity method, this means demonstrating that the signal for o-desmethyl buflomedil is not interfered with by the main drug substance (buflomedil), other known impurities, or placebo components. In chromatographic methods, specificity is typically demonstrated by showing that the peaks for these components are well-resolved from the o-desmethyl buflomedil peak. Peak purity analysis using a diode array detector can further confirm that the chromatographic peak of the impurity is spectrally homogeneous.

Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. researchgate.net While often used interchangeably with specificity, selectivity can also refer to the ability to distinguish between structurally similar compounds. The analytical method must be selective enough to differentiate o-desmethyl buflomedil from other potential demethylated isomers or related substances.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govyoutube.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govyoutube.com For impurity analysis, the LOQ is a critical parameter as it defines the lower limit for accurately monitoring and controlling the impurity.

There are several methods to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach is common for instrumental methods with a baseline. Typically, an LOD is established at a signal-to-noise ratio of 3:1, and an LOQ at a ratio of 10:1. youtube.com

Based on the Standard Deviation of the Response and the Slope: This method uses the slope of the calibration curve and the standard deviation of the response. sepscience.com The formulas are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) where σ is the standard deviation of the response (e.g., of blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve. youtube.comsepscience.com

The determined LOD and LOQ must be experimentally verified by analyzing a number of samples spiked at concentrations close to these limits. nih.gov For a stability-indicating HPLC method for buflomedil and its degradation product, typical LOQ values might be in the range of low µg/mL. semanticscholar.orgwalshmedicalmedia.com

Validation Parameter Definition Method of Assessment
Specificity/Selectivity Ability to measure the analyte accurately and specifically in the presence of other components.- Chromatographic resolution from buflomedil and other impurities.- Peak purity analysis (e.g., using DAD).- Analysis of placebo and spiked samples.
Limit of Detection (LOD) Lowest concentration that can be detected.- Signal-to-noise ratio of ~3:1.- Calculation from the slope of the calibration curve and standard deviation of the response.
Limit of Quantification (LOQ) Lowest concentration that can be measured with acceptable precision and accuracy.- Signal-to-noise ratio of ~10:1.- Calculation from the slope of the calibration curve and standard deviation of the response.- Experimental verification of precision and accuracy at the proposed LOQ level.

Accuracy and Precision

The accuracy of an analytical method denotes the closeness of the test results to the true value. wjarr.com For Buflomedil impurity (o-desmethyl), this is typically determined by recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered is calculated. wjarr.comresearchgate.net Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. ikev.org

Validation studies for analytical methods used to quantify Buflomedil and its degradation products, including the o-desmethyl impurity, have demonstrated high accuracy and precision. semanticscholar.orgresearchgate.net For instance, in one study, the accuracy of an HPLC method was validated by analyzing pure samples of Buflomedil and its degradation products, with the concentrations calculated from a regression equation. semanticscholar.org The results showed good recovery, indicating the accuracy of the method. semanticscholar.org Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net Repeatability is assessed by performing the analysis in a short period under the same operating conditions, while intermediate precision is determined on different days, with different analysts, or with different equipment. ikev.orgcampilab.by For impurity analysis, acceptable precision is generally indicated by a low RSD, often less than 2%. researchgate.net

Table 1: Illustrative Accuracy and Precision Data for an Impurity Analysis Method

ParameterAcceptance CriteriaTypical Result
Accuracy (Recovery) 90-110% recovery chromforum.org98.5%
Precision (RSD)
Repeatability (Intra-day)RSD ≤ 2.0% researchgate.net0.8%
Intermediate Precision (Inter-day)RSD ≤ 2.0% researchgate.net1.2%

Linearity and Range

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.comeuropa.eu

For the analysis of Buflomedil impurity (o-desmethyl), linearity is established by preparing a series of solutions of the impurity at different concentrations and analyzing them. semanticscholar.org A calibration curve is then constructed by plotting the analytical response versus the concentration. europa.eu A linear relationship is indicated by a correlation coefficient (r) close to 1. ikev.org The range for an impurity determination method should typically extend from the limit of quantitation (LOQ) to 120% of the specification limit for the impurity. campilab.by

Table 2: Example Linearity and Range Data for Buflomedil Impurity (o-desmethyl) Analysis

ParameterTypical Result
Linearity
Correlation Coefficient (r)> 0.999 ikev.org
Range
Limit of Quantitation (LOQ)4.8269 µg/mL semanticscholar.org
Upper Concentration120% of impurity specification

Robustness and Ruggedness

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. europa.eupharmoutsourcing.com It provides an indication of the method's reliability during normal usage. europa.eu Ruggedness, a concept closely related to robustness, is the degree of reproducibility of test results obtained under a variety of conditions, such as different laboratories, analysts, and instruments. campilab.by

To assess the robustness of a method for Buflomedil impurity (o-desmethyl), parameters such as the pH of the mobile phase, column temperature, and flow rate are intentionally varied within a defined range. pharmoutsourcing.com The effect of these changes on the analytical results, such as peak retention time and area, is then evaluated. researchgate.net A robust method will show minimal variation in results when subjected to these small changes. vub.be Ruggedness is typically evaluated by transferring the analytical method to different laboratories or having different analysts perform the analysis and comparing the results. researchgate.net

Table 3: Factors to Consider in Robustness and Ruggedness Testing

FactorParameter Variation
Robustness pH of mobile phase (e.g., ± 0.2 units)
Column Temperature (e.g., ± 5°C)
Flow Rate (e.g., ± 10%)
Mobile Phase Composition (e.g., ± 2% organic)
Ruggedness Different Analysts
Different Instruments
Different Laboratories
Different Days

System Suitability Testing for Impurity Methods

System suitability testing (SST) is an integral part of any analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis. pharmaguideline.com It is a set of tests to verify that the system is working properly before or during the analysis of samples. pharmatimesofficial.com For impurity methods, SST is crucial to ensure that the system can adequately separate the impurity from the main compound and other potential impurities. rjpbcs.com

Typical SST parameters for an HPLC method for Buflomedil impurity (o-desmethyl) include resolution, tailing factor, theoretical plates (column efficiency), and repeatability of injections. pharmaguideline.comrjpbcs.com The resolution factor ensures that the impurity peak is well-separated from the Buflomedil peak and any other components in the sample. pharmaguideline.com The tailing factor measures the symmetry of the peak, with a value close to 1 being ideal. chromforum.org The number of theoretical plates is a measure of the column's efficiency in separating the components of the mixture. austinpublishinggroup.com Repeatability of injections, measured as the RSD of peak areas from multiple injections of a standard solution, demonstrates the precision of the system. pharmatimesofficial.com

Table 4: Typical System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between impurity and main peak pharmatimesofficial.comEnsures accurate quantification of the impurity.
Tailing Factor (T) ≤ 2.0 pharmatimesofficial.comIndicates good peak shape and column performance.
Theoretical Plates (N) > 2000 austinpublishinggroup.comDemonstrates sufficient column efficiency.
Repeatability (%RSD) ≤ 2.0% for peak area (from ≥ 5 injections) pharmatimesofficial.comConfirms the precision of the analytical system.
Retention Time (tR) Within ±2% of the standard value pharmatimesofficial.comChecks for consistency in elution.

Pharmacological and Toxicological Assessment of Buflomedil Impurity O Desmethyl in Pre Clinical Models

Mechanistic In Vitro Studies of Interaction with Biological Targets (Non-Clinical)

In vitro studies are crucial for elucidating the direct molecular interactions of a compound. For the o-desmethyl impurity of buflomedil (B1668037), direct and specific in vitro data is not extensively available in the public domain. The following sections summarize the current state of knowledge, largely inferred from studies on the parent compound and its other metabolites.

There is a lack of specific receptor binding affinity studies for o-desmethyl buflomedil. However, research on the parent compound, buflomedil, provides some context. Buflomedil itself has been shown to be an antagonist of both alpha-1 and alpha-2 vascular adrenoceptors. nih.gov It also exhibits weak calcium antagonistic effects. nih.gov The binding affinity of buflomedil for the α2-adrenergic receptor has been determined, with an IC50 of 1 +/- 0.5 microM. nih.gov It is plausible that the o-desmethyl metabolite could share some of these receptor binding characteristics, but dedicated studies are required for confirmation.

Table 1: Receptor Binding Profile of Buflomedil

Receptor Interaction Affinity (IC50)

This table reflects data for the parent compound, buflomedil, as direct data for the o-desmethyl impurity is not available.

Specific data on the direct effects of o-desmethyl buflomedil on enzyme activity is not available in the reviewed literature. The parent compound, buflomedil, is known to be metabolized by cytochrome P450 enzymes. msdmanuals.com However, its profile as an inhibitor or activator of specific enzymes has not been a primary focus of the available research.

Direct studies on the modulation of cellular pathways by o-desmethyl buflomedil in cultured cell lines are not present in the public scientific literature. Research on buflomedil has indicated that it can influence pathways related to its vasodilatory and anti-platelet aggregation effects. nih.govpatsnap.com These actions are linked to its alpha-adrenergic receptor antagonism and calcium channel modulation. patsnap.com Without specific studies, it remains unknown if the o-desmethyl impurity would have similar or different effects on cellular signaling cascades.

In Vivo Pharmacokinetic Studies of Buflomedil Impurity (o-desmethyl) in Animal Models

The in vivo behavior of a compound is critical for understanding its potential systemic effects. While detailed pharmacokinetic studies specifically for o-desmethyl buflomedil are not available, some information can be gleaned from studies on the metabolism of the parent drug.

Specific studies detailing the absorption, distribution, and excretion of o-desmethyl buflomedil in rodents have not been identified. However, studies on the parent compound, buflomedil, have identified a "para-desmethyl" derivative as a urinary metabolite in humans. nih.govnih.gov This indicates that after formation, the desmethyl metabolite is excreted via the kidneys. The mean urinary recovery of paradesmethyl buflomedil after intravenous and oral administration of the parent drug was found to be 18.7% and 14.8%, respectively. nih.gov It is reasonable to infer a similar excretion pathway in rodent models, though this requires experimental verification.

Table 2: Urinary Excretion of Paradesmethyl Buflomedil in Humans Following Buflomedil Administration

Route of Administration Mean Urinary Recovery of Paradesmethyl Buflomedil (%)
Intravenous 18.7 nih.gov

This table reflects data for the "paradesmethyl" metabolite in humans, as direct data for the o-desmethyl impurity in rodents is not available.

The primary information available on the metabolic fate of buflomedil impurities comes from the identification of its metabolites. The para-desmethyl derivative of buflomedil has been identified as a urinary metabolite. nih.gov Another study identified two other metabolites, CRL40634 and CRL40598, which also possess vasoactive properties. nih.gov The formation of o-desmethyl buflomedil would occur through the O-demethylation of the parent compound, a common metabolic reaction often mediated by cytochrome P450 enzymes. msdmanuals.com However, the specific enzymes responsible for the formation of o-desmethyl buflomedil and its further metabolic fate in animal tissues have not been detailed in the available literature.

Table 3: Identified Metabolites of Buflomedil

Metabolite Identified in Noted Properties
Paradesmethyl buflomedil Urine nih.govnih.gov -
CRL40634 Not specified Vasoactive nih.gov

Genotoxicity Assessments (Pre-Clinical)

In Vitro Mammalian Cell Micronucleus Tests

Further research in this area would be contingent on the public release of regulatory toxicology reports or the publication of new scientific studies specifically investigating the genotoxic profile of Buflomedil impurity (o-desmethyl).

Regulatory Science and Quality Control Strategies for Buflomedil Impurity O Desmethyl

Risk Assessment Frameworks for Impurity Controlepa.govnih.gov

A risk-based approach is fundamental to the control of impurities. epa.govnih.gov This involves a systematic process of identifying, analyzing, and evaluating the potential risks associated with an impurity. For Buflomedil (B1668037) impurity (o-desmethyl), this would entail:

Hazard Identification: Determining the potential of the impurity to cause harm. This includes assessing its toxicological profile, including potential mutagenicity.

Exposure Assessment: Evaluating the potential daily intake of the impurity by a patient.

This risk assessment informs the development of an appropriate control strategy, which may include setting acceptance criteria in the drug substance and drug product specifications, and implementing specific process controls to minimize the formation of the impurity.

Control Strategies for Buflomedil Impurity (o-desmethyl) in Pharmaceutical Manufacturing

The control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring the safety and efficacy of drug products. For Buflomedil, a peripheral vasodilator, managing the presence of impurities such as o-desmethyl Buflomedil is essential. This involves a multifaceted approach that begins with the manufacturing process and extends to the final product specifications.

Process Optimization to Minimize Impurity Formation

The formation of o-desmethyl Buflomedil, a process-related impurity, can be minimized through careful optimization of the synthesis and manufacturing process. Key strategies include:

Starting Material Control: Ensuring the purity of starting materials and reagents is a crucial first step. Impurities in the raw materials can carry through the synthesis or catalyze the formation of new impurities.

Reaction Condition Optimization: The conditions under which the chemical reactions to synthesize Buflomedil are carried out play a significant role in impurity formation. Factors such as temperature, pH, reaction time, and the choice of solvents and catalysts can be fine-tuned to favor the formation of the active pharmaceutical ingredient (API) over impurities. For instance, in the synthesis of other pharmaceutical compounds, replacing certain solvents like dimethylformamide (DMF) or using specific alkalis has been shown to prevent the formation of particular impurities. nih.gov Similarly, protecting sensitive functional groups during synthesis and choosing the optimal deprotection strategy can reduce the generation of related impurities. frontiersin.org

Purification Techniques: Implementing effective purification methods at various stages of the manufacturing process is vital. Techniques like recrystallization and chromatography can be optimized to remove o-desmethyl Buflomedil and other impurities to acceptable levels. nih.gov Studies on other drugs have shown that adjusting the solvent composition and temperature during crystallization can significantly enhance purity. frontiersin.org

In-Process Controls: Establishing in-process controls allows for the monitoring of the reaction and the early detection of impurity formation. This enables timely adjustments to the process to maintain the desired quality of the intermediates and the final API.

Specification Setting and Acceptance Criteria for Impurity Levels

Setting appropriate specifications and acceptance criteria for impurities is a cornerstone of quality control. These limits are established based on a combination of regulatory guidelines, toxicological data, and manufacturing process capability.

A specification is a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. who.int For o-desmethyl Buflomedil, a specific acceptance criterion, which is a numerical limit, must be established in the drug substance and product specifications. This ensures that the level of this impurity is consistently controlled within safe limits.

The process of setting these criteria involves:

Reference to Pharmacopoeias: Official compendia like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) often provide monographs for drug substances and products that may include limits for specified impurities. fda.gov If a monograph for Buflomedil exists and specifies a limit for o-desmethyl Buflomedil, this would be a primary reference.

ICH Guidelines: The International Council for Harmonisation (ICH) provides a framework for setting impurity limits. researchgate.net The acceptance criteria for a specified identified impurity like o-desmethyl Buflomedil should be set no higher than the qualified level. fda.gov

Batch Data Analysis: Analysis of batch data from the manufacturing process provides insight into the typical levels of impurities. This information, along with stability data, helps in setting realistic and achievable specifications. europa.eu

Justification of Limits: Any proposed acceptance criterion for an impurity must be justified. This justification is based on safety data and the capability of the manufacturing process to control the impurity at the proposed level.

Qualification of Impurities and Reporting Thresholds

The qualification of an impurity is the process of gathering and evaluating data to establish its biological safety at a specified level. fda.govbfarm.de This is a critical step in the regulatory approval process for any new drug substance or product.

Thresholds for Identification, Reporting, and Qualification

The ICH has established thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. pmda.go.jpich.org These thresholds are based on the maximum daily dose (MDD) of the drug.

Threshold TypePurposeGeneral Thresholds (for MDD ≤ 2g/day)
Reporting Threshold The level above which an impurity must be reported in regulatory submissions.0.05%
Identification Threshold The level above which the structure of an impurity must be determined.0.10% or 1.0 mg/day intake (whichever is lower)
Qualification Threshold The level above which an impurity must be qualified for safety.0.15% or 1.0 mg/day intake (whichever is lower)

Table based on data from ICH Q3A(R2) and Q3B(R2) guidelines. pda.orgich.org

For o-desmethyl Buflomedil, if its level in the drug product exceeds the identification threshold, its chemical structure must be elucidated. If it surpasses the qualification threshold, a comprehensive safety assessment is required. bfarm.de Lower thresholds may be appropriate for impurities that are known to be unusually toxic. fda.gov

Strategies for Qualification Documentation in Regulatory Submissions

When the level of o-desmethyl Buflomedil exceeds the qualification threshold, a thorough qualification package must be included in the regulatory submission. The documentation should provide a clear rationale for the established impurity acceptance criteria, with a focus on safety considerations. fda.gov

Strategies for preparing this documentation include:

Literature Review: A comprehensive search of scientific literature can provide data to support the safety of the impurity. fda.govfda.gov If o-desmethyl Buflomedil is a known metabolite of Buflomedil in humans or animals, it is generally considered qualified. fda.govfda.gov

Toxicological Studies: If sufficient literature data is not available, specific toxicological studies may be necessary. These studies are designed to assess the safety of the impurity at the proposed acceptance limit. pda.org At a minimum, this could involve genotoxicity studies and a general toxicity study in one species for a duration of 14 to 90 days. pda.org

Comparative Analytical Studies: For generic drug products, a comparative study with the reference listed drug (RLD) can be used for qualification. If the level of o-desmethyl Buflomedil in the generic product is similar to or less than that in the RLD, it is considered qualified. fda.gov

Risk Assessment Summary: The regulatory submission should include a summary of the risk assessment process used to evaluate the impurity. contractpharma.com This includes the identification of potential sources of the impurity and the rationale for the control strategy.

Future Research Directions and Methodological Advancements

Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The development and validation of highly sensitive and specific analytical methods are paramount for the accurate determination of impurities, even at trace levels. biomedres.us Future research will likely focus on the adoption and refinement of novel analytical techniques to improve the detection and quantification of o-desmethyl Buflomedil (B1668037).

While traditional High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis, advancements are continually being made. dergipark.org.tr The exploration of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with advanced detectors offers significant advantages. nih.gov UHPLC systems, utilizing columns with smaller particle sizes, provide higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov

Furthermore, the integration of different analytical technologies, known as hyphenated techniques, is a promising area of research. biomedres.us Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are becoming increasingly indispensable in impurity profiling. biomedres.usresearchgate.net These methods offer unparalleled specificity and sensitivity, enabling the confident identification and quantification of impurities even in complex matrices. researchgate.netnih.gov For instance, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, facilitating the elemental composition determination of unknown impurities.

Other innovative techniques that may find application in the analysis of Buflomedil impurities include:

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid as the mobile phase, offering advantages in terms of speed and reduced solvent consumption, aligning with green chemistry principles.

Capillary Electrophoresis (CE): CE provides high separation efficiency and is particularly useful for the analysis of charged molecules. Its application could offer an alternative and complementary approach to liquid chromatography. researchgate.net

The following table summarizes potential novel analytical techniques and their advantages for the analysis of o-desmethyl Buflomedil.

Analytical TechniquePotential Advantages for o-desmethyl Buflomedil Analysis
Ultra-High-Performance Liquid Chromatography (UHPLC)Higher resolution, faster analysis times, increased sensitivity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)High specificity and sensitivity for identification and quantification. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurements for elemental composition determination.
Supercritical Fluid Chromatography (SFC)Faster analysis, reduced organic solvent consumption.
Capillary Electrophoresis (CE)High separation efficiency, alternative selectivity to HPLC. researchgate.net

Predictive Modeling and In Silico Tools for Impurity Formation Pathways

A paradigm shift towards a more proactive approach to impurity control involves the use of predictive modeling and in silico tools. nih.gov These computational methods can help to understand and predict the formation of impurities, including o-desmethyl Buflomedil, during the synthesis and storage of the drug substance. nih.gov By identifying potential impurity-forming reactions, manufacturers can implement control strategies to minimize their occurrence.

In silico tools can be employed for:

Forced Degradation Studies: Simulating the degradation pathways of Buflomedil under various stress conditions (e.g., heat, light, humidity, oxidation) to predict the formation of o-desmethyl Buflomedil and other degradation products. researchgate.net

Reaction Pathway Prediction: Modeling the chemical reactions involved in the synthesis of Buflomedil to identify potential side reactions that could lead to the formation of the o-desmethyl impurity.

Toxicity Prediction: Computational toxicology tools can be used to assess the potential toxicity of impurities, providing valuable information for setting appropriate control limits. nih.govresearchgate.net

The development and validation of predictive models for Buflomedil impurity formation would represent a significant advancement in ensuring drug quality by design (QbD).

Advanced Approaches for Impurity Structural Elucidation and Quantification

The unambiguous identification and structural elucidation of impurities are critical for understanding their potential impact on safety and efficacy. While LC-MS provides valuable information, complex structures may require more advanced techniques.

Future research in this area will likely involve the application of:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of organic molecules. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms within the o-desmethyl Buflomedil molecule.

Charged Aerosol Detection (CAD): HPLC coupled with CAD offers a unique approach to quantification, particularly for compounds that lack a UV chromophore. researchgate.net Since CAD response is independent of the chemical structure of the analyte, it can be a valuable tool for quantifying impurities when reference standards are unavailable. researchgate.net

Quantitative NMR (qNMR): This technique allows for the direct quantification of substances without the need for a specific reference standard of the analyte, instead using a certified reference material.

The combination of these advanced techniques will provide a comprehensive toolkit for the definitive characterization and accurate quantification of o-desmethyl Buflomedil.

Green Chemistry Approaches to Minimize Impurity Generation in Pharmaceutical Synthesis

Key green chemistry strategies to minimize the formation of o-desmethyl Buflomedil include:

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental footprint of the synthesis. mdpi.com

Catalysis: Employing highly selective catalysts can direct the reaction towards the desired product, minimizing the formation of side products, including impurities. nih.gov Biocatalysis, using enzymes, offers exceptional selectivity under mild reaction conditions. nih.gov

Process Intensification: Techniques like microwave-assisted synthesis and flow chemistry can lead to faster reactions, higher yields, and improved process control, thereby reducing the potential for impurity formation. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste generation. nih.gov

By embracing green chemistry, the pharmaceutical industry can move towards more sustainable and efficient manufacturing processes that inherently produce higher purity drug substances. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying Buflomedil impurity (o-desmethyl) in pharmaceutical formulations?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection for routine quantification . For trace-level analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity, especially when distinguishing o-desmethyl from structurally similar impurities (e.g., hydroxylated metabolites) . Validate methods for parameters such as linearity (1–120% of the specification limit), accuracy (recovery 90–110%), and precision (RSD < 2%) .

Q. How can researchers safely handle Buflomedil impurity (o-desmethyl) in laboratory settings?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, chemical-resistant lab coats, and full-face respirators with ABEK filters to avoid inhalation or dermal exposure .
  • Engineering Controls : Conduct experiments in fume hoods with ≥100 fpm face velocity to minimize airborne dispersion .
  • Waste Disposal : Collect contaminated materials in sealed containers labeled for halogenated organic waste, adhering to local regulations .

Q. What are the critical steps for structural identification of o-desmethyl impurity in Buflomedil?

  • Methodological Answer :

  • Isolation : Use preparative HPLC to isolate the impurity from spiked bulk samples .
  • Structural Elucidation : Perform nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) to confirm the absence of the methyl group at the O-position. Cross-validate with high-resolution mass spectrometry (HRMS) to verify the molecular formula (C19H22N2O2, MW 310.40) .

Advanced Research Questions

Q. How to resolve discrepancies in impurity quantification between LC-MS/MS and HPLC-UV methods?

  • Methodological Answer :

  • Source Investigation : Check for matrix effects in LC-MS/MS (e.g., ion suppression from excipients) by comparing spike-recovery in placebo vs. active formulations .
  • Method Optimization : For HPLC-UV, adjust the mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) to improve peak resolution between o-desmethyl and co-eluting impurities .
  • Statistical Validation : Apply Bland-Altman analysis to assess bias between methods, with acceptable limits of agreement set at ±15% .

Q. What experimental strategies can mitigate the instability of o-desmethyl impurity during long-term stability studies?

  • Methodological Answer :

  • Storage Conditions : Store samples at -20°C in amber vials under nitrogen to prevent photolytic degradation and oxidation .
  • Stabilizing Additives : Include 0.1% ascorbic acid in the sample matrix to act as an antioxidant .
  • Forced Degradation : Perform stress testing (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways and refine storage protocols .

Q. How to design a study for synthesizing o-desmethyl impurity with >98% purity for reference standards?

  • Methodological Answer :

  • Synthetic Route : Use demethylation of Buflomedil with boron tribromide (1:1.2 molar ratio) in dichloromethane at 0–5°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Purity Assessment : Confirm purity by orthogonal methods: HPLC-UV (area normalization), LC-MS (absence of side products), and differential scanning calorimetry (sharp melting endotherm) .

Data Analysis and Contradiction Management

Q. How to statistically analyze batch-to-batch variability in o-desmethyl impurity levels?

  • Methodological Answer :

  • Variance Testing : Use Bartlett’s test to assess homogeneity of variances across batches. If significant (p < 0.05), apply Welch’s ANOVA to compare means .
  • Root-Cause Analysis : Correlate variability with synthesis parameters (e.g., reaction temperature, catalyst purity) using multivariate regression .

Q. What advanced imaging techniques can detect trace impurities in Buflomedil formulations?

  • Methodological Answer :

  • Model Analysis : Apply spectral deconvolution to separate overlapping peaks in LC-MS/MS chromatograms, enhancing detection of impurities at <0.1% levels .
  • Hyperspectral Imaging : Use Raman mapping to spatially resolve impurity distribution in solid dosage forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.